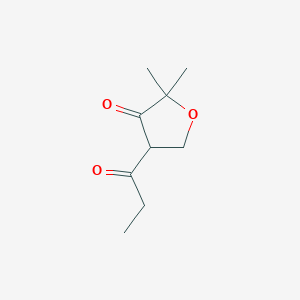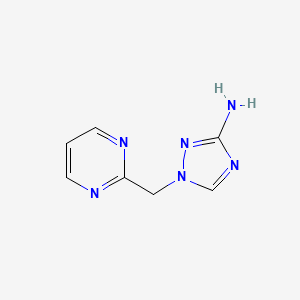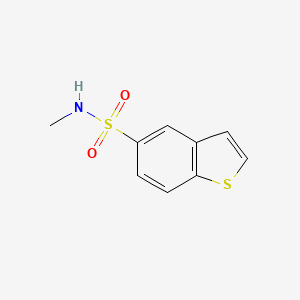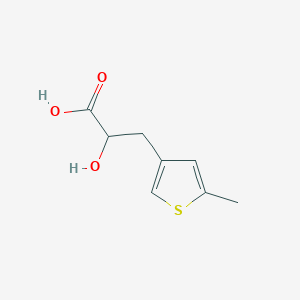
2,2-Dimethyl-4-propanoyloxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-propanoyloxolan-3-one is a versatile chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is known for its unique structural features, which include a five-membered oxolane ring with a propanoyl group at the fourth position and two methyl groups at the second position. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4-propanoyloxolan-3-one can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . The reaction involves the formation of an intermediate, which then cyclizes to form the oxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-propanoyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The propanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-propanoyloxolan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-4-propanoyloxolan-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This can lead to various biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: This compound has a similar oxolane ring structure but differs in the functional groups attached to the ring.
4,5-Dimethyl-1,3-dioxol-2-one: Another similar compound with a different substitution pattern on the oxolane ring.
Uniqueness
2,2-Dimethyl-4-propanoyloxolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of specialized organic compounds and materials.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-propanoyloxolan-3-one |
InChI |
InChI=1S/C9H14O3/c1-4-7(10)6-5-12-9(2,3)8(6)11/h6H,4-5H2,1-3H3 |
Clave InChI |
LKPCYPYZZWTDEF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1COC(C1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)

